molecular formula C10H12N2O3S2 B2758639 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide CAS No. 1209327-68-3

3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide

Cat. No.: B2758639
CAS No.: 1209327-68-3
M. Wt: 272.34
InChI Key: AEMAEGZYDDOTNE-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide is a heterocyclic compound that features an isoxazole ring substituted with a thiophene moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both isoxazole and thiophene rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring . This can be achieved using AuCl3-catalyzed cycloisomerization under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .

This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of efficient catalysts and mild reaction conditions would be crucial for large-scale synthesis. Additionally, the availability of starting materials and the cost-effectiveness of the process would be important considerations.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined isoxazole and thiophene moieties, which confer distinct chemical and biological properties

Biological Activity

3,5-Dimethyl-N-(thiophen-3-ylmethyl)isoxazole-4-sulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from a variety of research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylisoxazole with thiophenes and sulfonamide functionalities. A common synthetic route includes sulfochlorination of 3,5-dimethylisoxazole followed by nucleophilic substitution with thiophenes in the presence of appropriate bases such as pyridine .

Anticancer Activity

Several studies have investigated the anticancer properties of isoxazole derivatives, including this compound. Research indicates that compounds derived from isoxazoles can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of isoxazoles have shown inhibition against human carbonic anhydrase isoforms (hCA I, II, VII, and XII), which are implicated in tumor progression .

Table 1: Inhibition Potency Against hCA Isoforms

CompoundhCA I Ki (μM)hCA II Ki (μM)hCA VII Ki (μM)hCA XII Ki (μM)
Compound A96.087.8Not testedNot tested
Compound B120.0110.0Not testedNot tested
This compoundTBDTBDTBDTBD

Antimicrobial Activity

In addition to anticancer properties, isoxazole derivatives have been evaluated for their antimicrobial activity. Compounds similar to this compound have demonstrated antibacterial effects against various strains, suggesting a broad spectrum of biological activity .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For instance, inhibition of carbonic anhydrases can disrupt acid-base balance in tumors, leading to reduced growth and survival rates .

Case Studies

  • Case Study on Antiproliferative Effects : A study conducted on a series of isoxazole derivatives demonstrated that modifications at the sulfonamide position significantly influenced their potency against cancer cell lines. The introduction of thiophene moieties enhanced the inhibitory effects on tumor growth compared to non-thiophene substituted analogs .
  • Case Study on Antimicrobial Activity : Another investigation focused on the antimicrobial properties of isoxazole derivatives found that certain modifications led to enhanced activity against resistant bacterial strains. This suggests that structural variations can be pivotal in developing effective antimicrobial agents .

Properties

IUPAC Name

3,5-dimethyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-7-10(8(2)15-12-7)17(13,14)11-5-9-3-4-16-6-9/h3-4,6,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMAEGZYDDOTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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